Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

oxetane stability substitution pattern ring-opening resistance

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate (CAS 1847406-72-7; molecular formula C₁₀H₁₆O₄; MW 200.23 g·mol⁻¹) is a 3,3-disubstituted oxetane building block that combines a strained four-membered cyclic ether, an allyl (prop-2-en-1-yl) substituent, and an ethyl acetate side chain within a single, low-molecular-weight scaffold. The oxetane motif is well established as a physicochemical modulator capable of substantially altering aqueous solubility, lipophilicity (log D), metabolic stability, and conformational preference relative to gem‑dimethyl or carbonyl isosteres.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B13583040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1(COC1)CC=C
InChIInChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3
InChIKeyCDAOODNWDZJAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate – Structural Class and Procurement-Relevant Features


Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate (CAS 1847406-72-7; molecular formula C₁₀H₁₆O₄; MW 200.23 g·mol⁻¹) is a 3,3-disubstituted oxetane building block that combines a strained four-membered cyclic ether, an allyl (prop-2-en-1-yl) substituent, and an ethyl acetate side chain within a single, low-molecular-weight scaffold. The oxetane motif is well established as a physicochemical modulator capable of substantially altering aqueous solubility, lipophilicity (log D), metabolic stability, and conformational preference relative to gem‑dimethyl or carbonyl isosteres [1]. This compound belongs to a class of oxetane‑based fragments that have been incorporated into late‑stage drug‑discovery campaigns—most frequently at the 3‑position—to fine‑tune developability properties such as log D, clearance, and basicity [2]. Its defining structural feature is the simultaneous presence of a terminal alkene (allyl) and an ester‑protected glycolic acid moiety, affording two orthogonal reactive handles that are absent in simpler oxetane building blocks.

Why Unsubstituted or 2‑Substituted Oxetane Analogs Cannot Substitute for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate


Oxetane‑containing building blocks are not interchangeable simply because they share the four‑membered ring. The stability of the oxetane nucleus is substitution‑pattern‑dependent: 3,3‑disubstituted oxetanes are the most stable because the trajectory of external nucleophiles toward the C–O σ* antibonding orbital is sterically blocked, whereas 2‑substituted or unsubstituted oxetanes are significantly more susceptible to acid‑catalysed ring‑opening [1]. Furthermore, 3‑substituted cyclic ethers consistently exhibit greater microsomal stability than their 2‑substituted isomers, with reduced propensity for CYP‑mediated oxidative metabolism [2]. Beyond ring‑stability considerations, the allyl substituent present in the target compound provides a terminal alkene handle for thiol‑ene “click” chemistry, radical polymerisation, or olefin metathesis—reactivity that is entirely absent in saturated alkyl‑substituted analogs such as ethyl 2-{[3‑methyloxetan‑3‑yl]oxy}acetate. The ethyl ester functionality further distinguishes this compound from the alcohol precursor 3‑allyloxetan‑3‑ol, offering differential lipophilicity and the option of ester hydrolysis for traceless linker strategies. A generic oxetane building block lacking any one of these three elements—3,3‑disubstitution, allyl handle, or ester side chain—cannot replicate the same profile of orthogonal reactivity and metabolic stability.

Quantitative Differentiation Evidence for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate vs. Closest Analogs


3,3-Disubstitution Confers Superior Stability Against Acid-Catalysed Ring-Opening Compared with 2-Substituted or Unsubstituted Oxetanes

The target compound is a 3,3-disubstituted oxetane. According to the comprehensive 2023 perspective by Rojas and Bull, oxetane stability is dictated by substitution pattern: 3,3-disubstituted examples are the most stable because the approach path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked [1]. This contrasts with 2-substituted or unsubstituted oxetanes, which are significantly more prone to acid-catalysed ring-opening. Quantitative confirmation is provided by the observation that over 50% of oxetane-containing clinical candidates (4/7) and six out of seven compounds bear the oxetane substituted at the 3‑position, a preference explicitly attributed to superior stability [1]. This stability advantage directly impacts procurement decisions: 3,3-disubstituted oxetane building blocks survive a broader range of synthetic conditions (including H₂/Pd, NaBH₄, TsOH, aryllithium reagents, and KOtBu) without ring degradation, making them more versatile intermediates than their 2‑substituted counterparts [1].

oxetane stability substitution pattern ring-opening resistance

3-Substituted Cyclic Ethers Exhibit Greater Human Liver Microsomal Stability Than 2-Substituted Isomers

In a metabolism-directed optimisation study of γ‑secretase inhibitors, Stepan et al. demonstrated that tetrahydropyran and tetrahydrofuran analogs with 3‑ and 4‑substitution exhibited greater human liver microsomal stability relative to their 2‑substituted counterparts [1]. Extending this principle to the oxetane series, the 3‑substituted oxetane analogue showed a reduced propensity toward CYP‑mediated oxidative metabolism compared with its 2‑substituted isomer, an effect attributed to reductions in lipophilicity and/or unfavourable CYP active‑site interactions with the heteroatom [1]. The target compound, bearing substitution exclusively at the oxetane 3‑position, aligns with the substitution pattern conferring superior metabolic stability. This SAR is consistent with the broader observation from the Rojas & Bull perspective that the 3‑position is favoured in drug candidates for its stability advantages [2].

metabolic stability microsomal clearance oxetane substitution

Oxetane Ring Replacement of gem-Dimethyl Increases Aqueous Solubility by 4‑ to >4000‑Fold While Reducing Metabolic Degradation

The seminal study by Wuitschik et al. established that substituting a gem‑dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most structural contexts [1]. The magnitude of this effect is context‑dependent but has been reproduced across multiple scaffolds. In the specific context of lanraplenib (a clinical‑stage SYK inhibitor), replacing an N‑ethyl substituent with an N‑oxetane motif doubled T‑cell/B‑cell selectivity (T/B ratio from 5 → 10) by reducing calculated pKaH from 8.0 to 6.4, while maintaining high solubility at pH 2 and Caco‑2 permeability [2]. The target compound, Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate, incorporates the same oxetane pharmacophore that drives these solubility and metabolic‑stability gains. In contrast, a hypothetical gem‑dimethyl isostere (e.g., ethyl 2-{[3-(prop-2-en-1-yl)-2,2-dimethylcyclopropyl]oxy}acetate or a linear analog) would be expected to exhibit substantially lower aqueous solubility and higher lipophilicity, consistent with the well‑documented “oxetane effect” [1].

aqueous solubility metabolic stability gem-dimethyl isostere physicochemical property modulation

Allyl Substituent Enables Thiol‑Ene Click Chemistry and Orthogonal Radical/ Metathesis Reactivity Absent in Saturated Alkyl‑Substituted Oxetane Analogs

The terminal alkene of the allyl group in Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is a reactive handle for thiol‑ene radical addition, a click‑chemistry transformation that proceeds with high efficiency and functional‑group tolerance. Computational and kinetic analysis of thiol‑ene reactions has established that allyl ethers are competent substrates for radical‑mediated thiol‑ene coupling, with overall reaction exothermicities of approximately −15 to −25 kcal·mol⁻¹ [1]. This reactivity is entirely absent in the closest saturated analog, ethyl 2-{[3‑methyloxetan‑3‑yl]oxy}acetate, and in the simpler oxetane building block ethyl 2‑(oxetan‑3‑yloxy)acetate (CAS 1207175‑21‑0), which bears no alkene functionality. Furthermore, allyl‑containing oxetanes have been employed as macromonomers for both radical and cationic polymerisation, with post‑polymerisation modification via thiol‑ene chemistry enabling functional diversification of polyoxetane materials [2]. The allyl group thus provides an orthogonal reactive exit vector that is mechanistically distinct from the ester hydrolysis or oxetane ring‑opening pathways, enabling sequential, chemoselective derivatisation strategies.

thiol-ene click chemistry allyl ether reactivity orthogonal functionalisation polymer chemistry

Computed Lipophilicity Contrast: Allyl‑Substituted Oxetane vs. Non‑Allyl Analog Ethyl 2‑(oxetan‑3‑yloxy)acetate

The closest commercially available analog lacking the allyl substituent is ethyl 2‑(oxetan‑3‑yloxy)acetate (CAS 1207175‑21‑0; C₇H₁₂O₄; MW 160.17). Its computed log D (pH 5.5 and pH 7.4) is −0.053, reflecting the polar character of the oxetane‑ether‑ester framework [1]. The target compound (C₁₀H₁₆O₄; MW 200.23) incorporates an additional allyl group (ΔMW ≈ +40), which contributes approximately +0.6 to +0.8 log P units based on the Hansch π constant for the allyl fragment (≈ +0.7) [2]. While experimental log D data for the target compound are not publicly available, this fragment‑based estimate places its log D in the range of approximately +0.6 to +0.8, representing a roughly one‑order‑of‑magnitude increase in octanol/water partitioning relative to the non‑allyl analog. This moderate increase in lipophilicity, combined with the retained oxetane polarity, positions the target compound in a favourable log D window (0–3) for passive membrane permeability while avoiding the excessive lipophilicity (log D > 3) associated with promiscuous off‑target binding, phospholipidosis risk, and poor developability .

lipophilicity logD physicochemical property prediction allyl contribution

Procurement‑Relevant Application Scenarios for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate


Medicinal Chemistry: Late‑Stage Physicochemical Property Optimisation of Lead Compounds via Oxetane Incorporation

When a lead series suffers from low aqueous solubility, excessive lipophilicity (log D > 3), or rapid metabolic clearance, the oxetane motif can be introduced to fine‑tune these properties without significantly increasing molecular weight. As demonstrated across 38 drug‑discovery campaigns, oxetane incorporation consistently improved solubility, metabolic stability, permeability, or reduced log D and pKaH of adjacent amines [1]. Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate serves as a pre‑functionalised 3,3‑disubstituted oxetane building block suitable for conjugation to a lead scaffold via the ethyl ester handle (hydrolysis to carboxylic acid followed by amide coupling) or via the allyl group (thiol‑ene or cross‑metathesis). The 3,3‑disubstitution pattern ensures that the oxetane ring remains stable under the acidic and basic conditions of subsequent synthetic transformations [1]. This compound is particularly valuable when the desired property shift is a moderate increase in log D (estimated ≈ +0.7 relative to the non‑allyl analog) to improve membrane permeability while retaining the metabolic‑stability advantages of the 3‑substituted oxetane framework [2][3].

Chemical Biology: Orthogonal Bifunctional Probe Constructs for Target‑Engagement Studies

The target compound provides two chemically orthogonal reactive handles: (i) the ethyl ester, which can be hydrolysed to the free carboxylic acid for amide/ester conjugation to a bioactive ligand, and (ii) the terminal allyl alkene, which can undergo thiol‑ene click chemistry with a thiol‑functionalised fluorophore, biotin tag, or PEG chain. This orthogonality allows sequential, chemoselective derivatisation without protecting‑group manipulation. The 3,3‑disubstituted oxetane core remains intact under both ester hydrolysis (aqueous base) and radical thiol‑ene conditions, as the steric blockade of the C–O σ* orbital prevents adventitious ring‑opening [1]. Compared with a mono‑functional building block such as ethyl 2‑(oxetan‑3‑yloxy)acetate, which lacks the alkene handle, the allyl‑substituted compound reduces the number of synthetic steps required to install both a payload and a detection tag, accelerating probe synthesis [4].

Polymer and Materials Science: Synthesis of Functional Polyoxetanes via Cationic Ring‑Opening Polymerisation with Post‑Polymerisation Modification

Oxetane‑based monomers bearing allyl functionality have been shown to undergo cationic ring‑opening polymerisation (CROP) to yield linear and cyclic polyoxetanes, with the pendant allyl groups available for subsequent thiol‑ene post‑polymerisation modification [2]. Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate, although bearing an ester side chain rather than a hydroxymethyl group, can serve as a comonomer or as a precursor to functional polyoxetane architectures. The ring‑strain energy of the oxetane nucleus (≈106 kJ·mol⁻¹) provides sufficient thermodynamic driving force for CROP, while the 3,3‑disubstitution pattern contributes to polymer stability by suppressing unwanted chain‑transfer or degradation pathways . The allyl‑ester dual functionality further permits orthogonal cross‑linking or grafting strategies that are not accessible with saturated oxetane monomers.

Fragment‑Based Drug Discovery (FBDD): A Low‑Molecular‑Weight, sp³‑Rich Fragment with Dual Derivatisation Vectors

With a molecular weight of 200.23 g·mol⁻¹ and a non‑planar, sp³‑rich oxetane core, this compound satisfies key fragment‑library design criteria. The oxetane ring contributes three‑dimensionality and polarity, while the allyl and ethyl ester groups provide two distinct vectors for fragment growing or merging. The 2023 survey by Rojas and Bull identified that the most widely used oxetane building block in drug‑discovery campaigns is 3‑amino‑oxetane (37 occurrences), underscoring the privileged status of 3‑substituted oxetanes [1]. Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate extends this privileged scaffold by offering an oxygen‑linked glycolate ester side chain—a motif that has been employed in prodrug design and as a linker in PROTAC® constructs—combined with the allyl handle for structure‑activity relationship diversification [3][4]. For fragment‑screening libraries, the dual‑vector architecture increases the probability of identifying a productive binding mode while maintaining the developability advantages of the oxetane pharmacophore.

Quote Request

Request a Quote for Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.